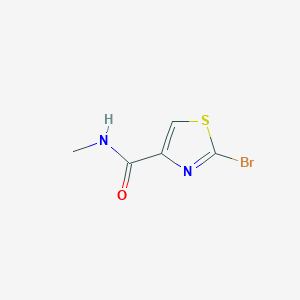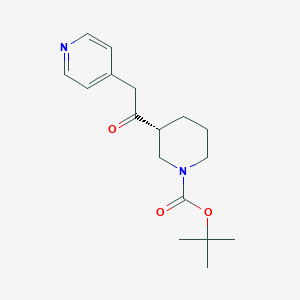
2-Bromo-N-méthyl-1,3-thiazole-4-carboxamide
Vue d'ensemble
Description
“2-Bromo-N-methyl-1,3-thiazole-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-methyl-1,3-thiazole-4-carboxamide” is characterized by a five-membered aromatic ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The molecular weight of the compound is 178.05 .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-N-methyl-1,3-thiazole-4-carboxamide” include a molecular weight of 178.05 , and it is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Activités analgésiques et anti-inflammatoires
Les dérivés du thiazole ont démontré des propriétés analgésiques et anti-inflammatoires significatives. Ceci suggère que le 2-Bromo-N-méthyl-1,3-thiazole-4-carboxamide pourrait potentiellement être utilisé dans le développement de nouveaux médicaments contre la douleur et les inflammations .
Activité antitumorale et cytotoxique
Certaines composés du thiazole ont démontré des effets puissants sur les lignées cellulaires tumorales humaines, indiquant que le This compound pourrait faire l'objet de recherches pour ses activités antitumorales et cytotoxiques potentielles .
Propriétés antioxydantes
Les dérivés du thiazole ont été synthétisés et criblés pour leurs propriétés antioxydantes in vitro. Ceci implique que le This compound pourrait être exploré pour ses capacités antioxydantes .
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s thiazole ring allows it to participate in nucleophilic and electrophilic substitution reactions, making it a versatile molecule in biochemical processes . Additionally, 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide has shown potential in inhibiting certain enzymes, thereby affecting the overall metabolic flux within cells .
Cellular Effects
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide has been found to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These effects collectively impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s thiazole ring structure allows it to bind to active sites of enzymes, thereby inhibiting their activity . This inhibition can result in the accumulation of substrates or depletion of products, ultimately affecting cellular processes. Additionally, 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide remains stable under specific conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of understanding its temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect pathways related to oxidative stress responses, energy metabolism, and detoxification processes . By modulating the activity of key enzymes, 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide can influence the overall metabolic state of cells, leading to changes in metabolite levels and cellular function .
Transport and Distribution
The transport and distribution of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation within different cellular compartments . Studies have shown that 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide can be efficiently transported across cell membranes, allowing it to reach its target sites and exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its intended sites of action . The subcellular distribution of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide is essential for understanding its precise molecular mechanisms and effects on cellular function.
Propriétés
IUPAC Name |
2-bromo-N-methyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVIJFKYLPGNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727795 | |
| Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092942-42-1 | |
| Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)


![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)

![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)





